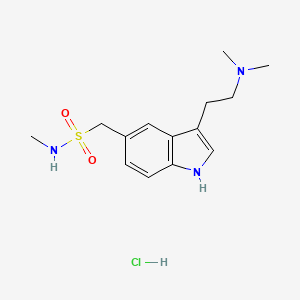

Sumatriptan hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Sumatriptan hydrochloride is a selective serotonin receptor agonist commonly used to treat migraines and cluster headaches . It was the first of the triptans and was made available in Europe in 1991 and later granted FDA approval in 1992 . This compound works by narrowing blood vessels in the head, stopping pain signals from being sent to the brain, and blocking the release of certain natural substances that cause pain, nausea, and other symptoms of migraine .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sumatriptan hydrochloride involves several key steps:

Reacting 4-chlorobutyraldehyde and sodium pyrosulfite aqueous solution: to obtain sodium 4-chlorobutane-1,1-disulfonate.

Heating and reacting 4-hydrazino-N-methyl phenylmethansulfonamide and 4-chlorobutane-1,1-disulfonate: in the presence of an inorganic or organic acid catalyst, followed by neutralization with an alkali solution and extraction with an organic solvent to obtain 3-(2-chloroethyl)-N-methyl-1H-indole-5-methanesulfonamide.

Adding a phase transfer catalyst: to the above product, reacting with dimethylamine, extracting, decolorizing, and refining to obtain sumatriptan.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, ensuring high purity and yield through optimized reaction conditions and purification processes .

Chemical Reactions Analysis

Sumatriptan hydrochloride undergoes various chemical reactions, including:

Oxidation: Sumatriptan can be oxidized to form indole acetic acid metabolites.

Reduction: Reduction reactions are less common but can occur under specific conditions.

Substitution: Sumatriptan can undergo substitution reactions, particularly involving the dimethylamino group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Substitution: Reagents such as dimethylamine and phase transfer catalysts are used.

Major Products Formed:

Oxidation: Indole acetic acid metabolites.

Substitution: Various substituted derivatives of sumatriptan.

Scientific Research Applications

Sumatriptan hydrochloride has a wide range of scientific research applications:

Chemistry: Used as a reference compound in analytical chemistry for method development and validation.

Biology: Studied for its effects on serotonin receptors and its role in neurotransmission.

Medicine: Widely used in the treatment of migraines and cluster headaches.

Industry: Utilized in the pharmaceutical industry for the development of new formulations and delivery methods.

Mechanism of Action

Sumatriptan hydrochloride acts as a selective agonist for serotonin (5-HT1B and 5-HT1D) receptors on intracranial blood vessels and sensory nerves of the trigeminal system . This action causes vasoconstriction and reduces neurogenic inflammation associated with antidromic neuronal transmission, correlating with relief from migraine symptoms . The drug also inhibits the release of calcitonin gene-related peptide (CGRP), which plays a role in migraine pathophysiology .

Comparison with Similar Compounds

Sumatriptan hydrochloride is compared with other triptans, such as:

- Zolmitriptan

- Rizatriptan

- Naratriptan

- Almotriptan

- Eletriptan

- Frovatriptan

Uniqueness: this compound is often considered the gold standard among triptans due to its extensive clinical use and well-documented efficacy . It has a rapid onset of action, especially in its injectable and nasal spray forms, providing quick relief from migraine symptoms . individual responses to different triptans can vary, and some patients may find better relief with alternative options .

Properties

Molecular Formula |

C14H22ClN3O2S |

|---|---|

Molecular Weight |

331.9 g/mol |

IUPAC Name |

1-[3-[2-(dimethylamino)ethyl]-1H-indol-5-yl]-N-methylmethanesulfonamide;hydrochloride |

InChI |

InChI=1S/C14H21N3O2S.ClH/c1-15-20(18,19)10-11-4-5-14-13(8-11)12(9-16-14)6-7-17(2)3;/h4-5,8-9,15-16H,6-7,10H2,1-3H3;1H |

InChI Key |

JUVOYQBBBAMFPX-UHFFFAOYSA-N |

Canonical SMILES |

CNS(=O)(=O)CC1=CC2=C(C=C1)NC=C2CCN(C)C.Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1,2,4-triazine-3,5-dione](/img/structure/B12407838.png)

![1-[(4R,6R,6aS)-6-(hydroxymethyl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-4-yl]-5-hydroxypyrimidine-2,4-dione](/img/structure/B12407852.png)

![(5Z)-5-[(4-hydroxy-3-methylphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12407879.png)

![2-[1-ethyl-2-[(E)-2-(9-heptylcarbazol-3-yl)ethenyl]quinolin-4-ylidene]propanedinitrile](/img/structure/B12407898.png)

![1-[(2R,3S)-3,4-dihydroxy-5-methylideneoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12407905.png)